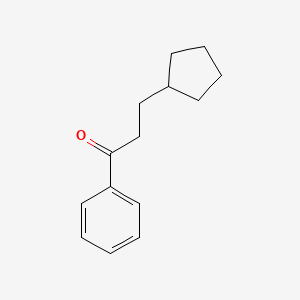
4-Chloro-3-methylbutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-methylbutanenitrile is an organic compound with the molecular formula C5H8ClN. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a butane chain that also contains a chlorine atom and a methyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chloro-3-methylbutanenitrile can be synthesized through several methods. One common method involves the reaction of 3-chloro-3-methylbutanol with a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to form the corresponding nitrile . The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the removal of impurities and by-products to meet the required purity standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-methylbutanenitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) can be employed.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are commonly used.
Major Products Formed
Substitution: Formation of 4-methoxy-3-methylbutanenitrile or 4-amino-3-methylbutanenitrile.
Reduction: Formation of 4-chloro-3-methylbutylamine.
Hydrolysis: Formation of 4-chloro-3-methylbutanoic acid.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-methylbutanenitrile has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-chloro-3-methylbutanenitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved can vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-3-methylbutanenitrile: Similar structure but with the chlorine atom at a different position.
3-Methylbutanenitrile: Lacks the chlorine atom, leading to different reactivity and applications.
4-Chloro-2-methylbutanenitrile: Similar structure but with the methyl group at a different position.
Uniqueness
4-Chloro-3-methylbutanenitrile is unique due to the specific positioning of the chlorine and methyl groups, which influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various chemical compounds.
Eigenschaften
CAS-Nummer |
7659-47-4 |
|---|---|
Molekularformel |
C5H8ClN |
Molekulargewicht |
117.58 g/mol |
IUPAC-Name |
4-chloro-3-methylbutanenitrile |
InChI |
InChI=1S/C5H8ClN/c1-5(4-6)2-3-7/h5H,2,4H2,1H3 |
InChI-Schlüssel |
XRNJHVNFTYNNAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC#N)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide](/img/structure/B14000371.png)







![Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate](/img/structure/B14000425.png)




